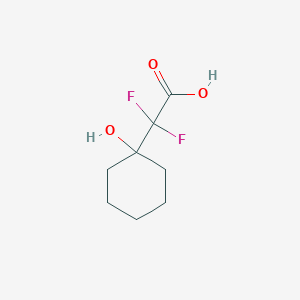

4-(2-Amino-2-methylpropanoyl)-2-piperazinone hydrochloride

Overview

Description

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using piperazine derivatives, aiming to explore their potential biological activities. For instance, the synthesis of triazole derivatives, including those incorporating piperazine units, has been investigated for their antimicrobial properties. Such compounds have shown varying degrees of activity against different microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş et al., 2007).

Luminescent Materials and Photo-Induced Electron Transfer

Piperazine-substituted naphthalimides have been synthesized and studied for their luminescent properties and potential in photo-induced electron transfer processes. These compounds exhibit fluorescence quantum yields that vary with pH, suggesting applications as pH probes and in the development of fluorescence-based sensors (Gan et al., 2003).

Biocompatible Scaffolds for Tissue Engineering

Poly(amidoamine) hydrogels incorporating piperazine units have been developed as scaffolds for culturing peripheral nervous system cells. These hydrogels demonstrate a combination of mechanical strength, biocompatibility, biodegradability, and the ability to support the adhesion and proliferation of Schwann cells, indicating their potential in nerve regeneration applications (Mauro et al., 2013).

Anticancer Agents

The synthesis of ethacrynic acid derivatives bearing sulfonamides, linked via piperazine, has been explored for their potential as potent anticancer agents. These compounds have shown significant anti-proliferative activity against various cancer cell lines, highlighting the importance of the piperazine linker in enhancing the compounds' biological activities (El Abbouchi et al., 2020).

Metabolite Analysis

The analysis of metabolites of compounds containing piperazine units in biological systems has been conducted to understand their metabolism and disposition in vivo. Such studies are crucial for drug development, as they provide insights into the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Jiang et al., 2007).

properties

IUPAC Name |

4-(2-amino-2-methylpropanoyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2.ClH/c1-8(2,9)7(13)11-4-3-10-6(12)5-11;/h3-5,9H2,1-2H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCHJUDEFQDPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCNC(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220034-89-8 | |

| Record name | 2-Piperazinone, 4-(2-amino-2-methyl-1-oxopropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)